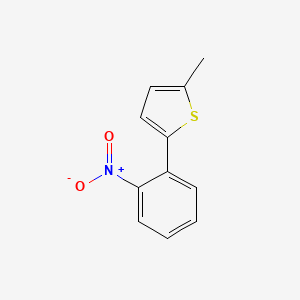
2-Methyl-5-(2-nitrophenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2-nitrophenyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methyl group at the second position and a nitrophenyl group at the fifth position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(2-nitrophenyl)thiophene typically involves the following steps:
Gewald Reaction: This is a common method for synthesizing thiophene derivatives. It involves the condensation of a ketone or aldehyde with sulfur and a nitrile.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of laboratory synthesis techniques. The Gewald reaction is scalable and can be optimized for industrial use by adjusting reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-5-(2-nitrophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products:
Reduction: 2-Methyl-5-(2-aminophenyl)thiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Coupling: Biaryl or diaryl thiophenes.
Applications De Recherche Scientifique
2-Methyl-5-(2-nitrophenyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is studied for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(2-nitrophenyl)thiophene depends on its application:
Medicinal Chemistry: It interacts with specific molecular targets in the body, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways.
Materials Science: In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device.
Comparaison Avec Des Composés Similaires
5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Methylthiophene: A simpler thiophene derivative used in organic synthesis.
Uniqueness: 2-Methyl-5-(2-nitrophenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methyl group and a nitrophenyl group makes it versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
2-methyl-5-(2-nitrophenyl)thiophene |
InChI |
InChI=1S/C11H9NO2S/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3 |
Clé InChI |
UECSOJDPDOUZPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13239743.png)
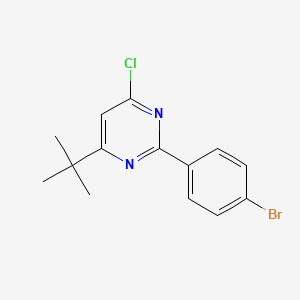
![Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13239747.png)
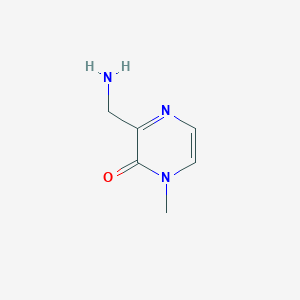

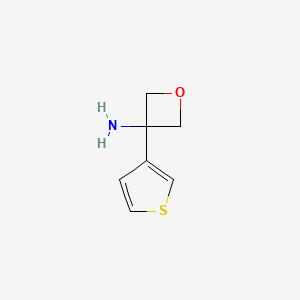
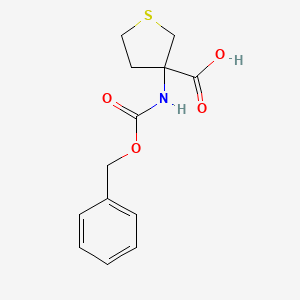
![tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13239789.png)

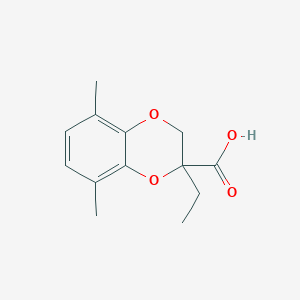
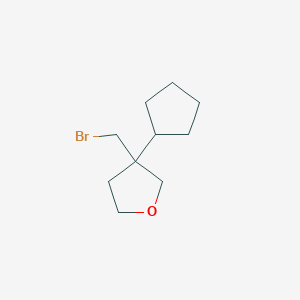
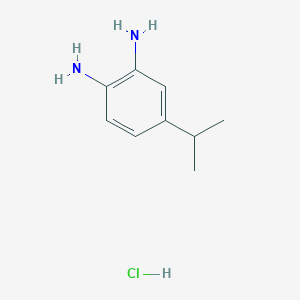

![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)
